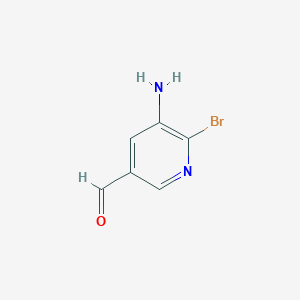

5-amino-6-bromopyridine-3-carbaldehyde

Description

5-Amino-6-bromopyridine-3-carbaldehyde is a pyridine derivative featuring a bromine atom at position 6, an amino group at position 5, and a formyl (aldehyde) group at position 2. This trifunctionalized pyridine core is of significant interest in medicinal chemistry and organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and ligands for metal catalysis. The aldehyde group enables diverse reactivity, such as condensation reactions, while the bromine atom offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura) . The amino group enhances solubility in polar solvents and participates in hydrogen bonding, making the compound valuable in supramolecular chemistry .

Properties

IUPAC Name |

5-amino-6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKFIUNVBMPJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-bromopyridine-3-carbaldehyde typically involves the bromination of 3-aminopyridine followed by formylation. One common method is the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The resulting 5-amino-6-bromopyridine is then subjected to formylation to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

Industrial production methods for 5-amino-6-bromopyridine-3-carbaldehyde are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-bromopyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: 5-amino-6-bromopyridine-3-carboxylic acid.

Reduction Products: 5-amino-6-bromopyridine-3-methanol.

Coupling Products: Biaryl compounds.

Scientific Research Applications

5-amino-6-bromopyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-amino-6-bromopyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Functional Group Analysis

- Aldehyde vs.

- Amino Group Impact: The amino group at position 5 enhances solubility in aqueous media compared to non-aminated analogs like 6-bromo-3-pyridinecarboxaldehyde. It also increases basicity (pKa ~4.5–5.5 for pyridinamines vs. ~1–2 for unsubstituted pyridines) .

- Bromine Position : Bromine at position 6 (meta to aldehyde) directs cross-coupling reactions to position 2 or 4, whereas bromine at position 3 (as in 3-bromo-6-methoxypyridin-2-amine) alters regioselectivity in metal-catalyzed reactions .

Biological Activity

5-amino-6-bromopyridine-3-carbaldehyde (CAS No. 1289176-76-6) is a heterocyclic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer activity, mechanisms of action, and selectivity against various tumor cell lines.

Chemical Structure and Synthesis

5-amino-6-bromopyridine-3-carbaldehyde features a bromine atom and an aldehyde functional group attached to a pyridine ring. The compound can be synthesized through various methods, often starting from commercially available pyridine derivatives. The typical synthetic route involves:

- Bromination : Introduction of the bromine atom at the 6-position of the pyridine ring.

- Aldehyde Formation : Conversion of the amino group at the 5-position to an aldehyde through oxidation reactions.

The structural formula can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that 5-amino-6-bromopyridine-3-carbaldehyde exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes its activity across different tumor types:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.36 | 1.82 |

| DU145 (Prostate Cancer) | 21.35 | N/A |

| HT-29 (Colon Cancer) | 40.00 | N/A |

| M-14 (Melanoma) | >582.26 | N/A |

The compound demonstrated the highest potency against MCF-7 cells compared to standard chemotherapeutics like 5-fluorouracil (5-FU), indicating its potential as a lead compound for further development .

The mechanism by which 5-amino-6-bromopyridine-3-carbaldehyde exerts its anticancer effects involves:

- Inhibition of PI3K/Akt/mTOR Pathway : This signaling pathway is crucial for cell growth and survival. Compounds targeting this pathway have shown promise in inhibiting tumor growth.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at specific phases, contributing to its antiproliferative effects.

Study on MDA-MB-361 Xenografts

In a notable study involving MDA-MB-361 breast cancer xenografts, administration of 25 mg/kg of a related compound derived from 5-amino-6-bromopyridine-3-carbaldehyde resulted in substantial inhibition of p70S6 and Akt phosphorylation, demonstrating its potential for tumor suppression .

Toxicity Studies

Toxicity assessments conducted on normal 3T3 cells revealed that while the compound exhibits significant cytotoxicity against tumor cells, it maintains a favorable safety profile, suggesting selective targeting of cancerous tissues over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.